molecular formula C7H5N3O4 B2585759 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1116135-65-9

7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2585759
CAS No.: 1116135-65-9
M. Wt: 195.134
InChI Key: UIYHPQBVSFDSRL-UHFFFAOYSA-N
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Description

7-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 1116135-65-9) is a high-purity chemical compound with the molecular formula C 7 H 5 N 3 O 4 and a molecular weight of 195.13 g/mol. It serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound is part of the pyrido[1,4]oxazinone class of heterocycles, which have demonstrated significant potential in pharmaceutical development. Research indicates that structurally related N-substituted pyrido-1,4-oxazin-3-one derivatives exhibit potent antiproliferative efficacy and can induce apoptosis in hepatocellular carcinoma cells by targeting the NF-κB signaling pathway . This suggests its utility as a critical precursor for synthesizing novel small molecules for oncological research. As a building block, its nitro functional group provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c11-6-3-14-5-1-4(10(12)13)2-8-7(5)9-6/h1-2H,3H2,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYHPQBVSFDSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazinone structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted oxazinones, and other functionalized heterocycles

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity.

Comparison with Similar Compounds

Key Observations :

  • Nitro Position : The 7-nitro derivative shows stronger BRD4 inhibition than benzo analogs (e.g., 2H-benzo[b][1,4]oxazin-3(4H)-one) due to improved scaffold rigidity and nitrogen atom placement .
  • Substituent Type : Nitrobenzyl groups (NPO) shift activity toward NF-κB inhibition, while bromo substituents serve as intermediates for further functionalization .

Scaffold Modifications

  • Pyrido vs.
  • Morpholino Derivatives: Morpholino-substituted pyrido-oxazinones (e.g., ) exhibit nonsteroidal mineralocorticoid antagonism, demonstrating scaffold versatility for diverse therapeutic targets .

Physicochemical Properties

Compound Molecular Weight Solubility (Predicted) LogP
7-Nitro-2H-pyrido-oxazinone 209.13 g/mol Low (hydrophobic) ~1.5
4-(4-Nitrobenzyl)-pyrido-oxazinone 315.28 g/mol Moderate ~2.8
7-Bromo-2H-pyrido-oxazinone 229.03 g/mol Very low ~2.2

Note: Nitro groups increase polarity but may reduce solubility compared to halogenated analogs.

Biological Activity

7-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by a bicyclic structure that includes a pyridine ring fused to an oxazine moiety. The presence of a nitro group at the 7-position significantly influences its chemical properties and biological activities. This article explores the compound's biological activity, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₇H₆N₂O₃, with a molecular weight of approximately 150.13 g/mol. Its unique structure contributes to its reactivity and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve inhibition of specific enzymes or pathways essential for microbial metabolism.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound shows promising anti-inflammatory effects. Studies suggest that it may inhibit enzymes involved in inflammatory responses, potentially modulating cellular pathways related to inflammation. This dual action makes it an attractive candidate for further research in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. This interaction can disrupt key signaling pathways or inhibit critical enzymatic activities associated with disease progression .

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that the compound effectively inhibited the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Case Study: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound utilized animal models to assess its effects on inflammation markers. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15075
IL-6200100

This data suggests that the compound may effectively modulate inflammatory responses in vivo.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one?

  • Methodology : Begin with a pyridine-oxazine scaffold and introduce the nitro group via nitration under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the nitro-substituted product. Validate each step using TLC and intermediate characterization (e.g., 1^1H NMR) .
  • Key Considerations : Monitor regioselectivity during nitration, as competing positions (e.g., C-6 vs. C-7) may lead to byproducts. Adjust reaction time and temperature to favor the 7-nitro isomer .

Q. What analytical techniques are optimal for confirming the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm aromatic proton environments and nitro-group adjacency (e.g., deshielding effects at C-7).
  • FT-IR : Identify characteristic NO2_2 stretching vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns.
    • Validation : Cross-reference data with structurally similar compounds (e.g., 6-bromo or 7-methyl analogs) to confirm substituent effects .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodology :

  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Introduce catalytic bases (e.g., K2_2CO3_3) to deprotonate reactive sites and improve regioselectivity.
  • Employ low-temperature nitration (0–5°C) to suppress polysubstitution.
    • Troubleshooting : If byproducts persist, use preparative HPLC for purification, leveraging differences in polarity between target and impurities .

Advanced Research Questions

Q. How do substituent effects (e.g., nitro vs. methyl groups) influence the reactivity of pyrido-oxazine derivatives?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., 7-methyl or 6-bromo derivatives) and compare their electronic profiles via DFT calculations. The nitro group’s electron-withdrawing nature increases electrophilicity at adjacent carbons, influencing nucleophilic attack or redox behavior.
  • Experimental Validation : Perform kinetic studies on reactions like hydrolysis or cycloaddition to quantify substituent effects .

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted heterocycles?

  • Case Example : If 1^1H NMR shows unexpected splitting patterns, consider:

  • Dynamic Effects : Conformational flexibility in the oxazine ring may cause signal broadening. Use variable-temperature NMR to identify slow exchange processes.
  • Tautomerism : Explore keto-enol tautomerism via 13^13C NMR or deuterium exchange experiments.
    • Advanced Tools : Utilize 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals and assign stereochemistry .

Q. How can computational modeling predict the biological activity of 7-nitro-2H-pyrido-oxazine derivatives?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases). Focus on nitro-group hydrogen bonding with active-site residues.
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like Hammett constants (σ) for the nitro group. Validate predictions with in vitro assays (e.g., IC50_{50} measurements) .

Q. What mechanisms explain the reduction of the nitro group in pyrido-oxazine derivatives under biological conditions?

  • Experimental Design :

  • In Vitro Reduction : Treat the compound with Na2_2S2_2O4_4 (a mimic of enzymatic reduction) and monitor products via LC-MS. Likely intermediates include hydroxylamine or amine derivatives.
  • Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated transformations.
    • Safety Implications : Nitro-reduction products may exhibit toxicity; assess mutagenicity via Ames testing .

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